Synthesis and Characterization of 2-Butyl-5-methylthiophene: A Technical Guide
Synthesis and Characterization of 2-Butyl-5-methylthiophene: A Technical Guide
Executive Summary
2-Butyl-5-methylthiophene (CAS: 111510-96-4) is a dialkyl-substituted heteroaromatic compound utilized primarily in the flavor and fragrance industry and as a building block in organic materials science.[1][2] Its structural significance lies in the precise 2,5-substitution pattern on the thiophene ring, which imparts specific organoleptic properties (often described as nutty, meaty, or onion-like) and electronic characteristics suitable for conductive polymers.
This guide details a robust, two-step synthetic pathway designed to ensure high regioselectivity and yield. Unlike direct alkylation, which suffers from carbocation rearrangements (yielding branched isomers), the protocol below utilizes Friedel-Crafts acylation followed by Wolff-Kishner reduction . This approach guarantees the installation of the linear n-butyl chain at the 5-position relative to the methyl group.
Part 1: Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | 2-Butyl-5-methylthiophene |
| CAS Number | 111510-96-4 |
| Molecular Formula | C |
| Molecular Weight | 154.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~200–201 °C (at 760 mmHg) |
| Solubility | Insoluble in water; soluble in EtOH, Et |
| Odor Profile | Sulfurous, roasted, nutty, meaty |
Part 2: Retrosynthetic Analysis & Strategy
To synthesize 2-butyl-5-methylthiophene efficiently, we must avoid direct alkylation with 1-chlorobutane, which would lead to a mixture of n-butyl and sec-butyl isomers due to carbocation rearrangement.
Strategic Choice: Acylation-Reduction Sequence.
-
Disconnection: The C(sp
)–C(sp ) bond at the butyl position. -
Precursor: 2-Methylthiophene is the starting material. The methyl group is an ortho/para director (in thiophene nomenclature, it activates the
-position, C5). -
Intermediate: 2-Butyryl-5-methylthiophene (a ketone).[2]
-
Transformation: Reduction of the carbonyl to a methylene group using hydrazine (Wolff-Kishner).
Retrosynthesis Diagram
Figure 1: Retrosynthetic logic prioritizing regiocontrol and chain linearity.
Part 3: Detailed Synthesis Protocol
Step 1: Friedel-Crafts Acylation
Objective: Regioselective attachment of the butyryl group to the 5-position of 2-methylthiophene.
-
Reagents: 2-Methylthiophene (1.0 eq), Butyryl Chloride (1.1 eq), Tin(IV) Chloride (SnCl
) or AlCl (1.1 eq). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Temperature: 0 °C to Room Temperature (RT).
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Lewis Acid Activation: Charge the flask with DCM (anhydrous) and the Lewis Acid catalyst (SnCl
is preferred for thiophenes to prevent polymerization often seen with AlCl ). Cool to 0 °C. -
Acylating Agent: Add butyryl chloride dropwise over 15 minutes. Stir for 10 minutes to form the acylium ion complex.
-
Substrate Addition: Add 2-methylthiophene (diluted in DCM) dropwise. The solution will likely turn dark orange/red.
-
Reaction: Allow the mixture to warm to RT and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.[3]
-
Quench: Pour the reaction mixture carefully over crushed ice/HCl.
-
Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO
(to remove acid) and brine. Dry over MgSO and concentrate in vacuo. -
Purification: The crude ketone is usually pure enough for the next step. If necessary, purify via vacuum distillation or flash chromatography.
Step 2: Huang-Minlon Reduction (Wolff-Kishner Modification)
Objective: Reduction of the ketone carbonyl to a methylene group to yield the final alkylthiophene.
-
Reagents: 2-Butyryl-5-methylthiophene (from Step 1), Hydrazine hydrate (85%, 3.0 eq), Potassium Hydroxide (KOH, 4.0 eq).
-
Solvent: Diethylene Glycol (high boiling point required).
Protocol:
-
Hydrazone Formation: In a round-bottom flask, combine the ketone, KOH pellets, and hydrazine hydrate in diethylene glycol.
-
Reflux 1: Attach a reflux condenser. Heat the mixture to ~120–130 °C for 1–2 hours. This forms the hydrazone intermediate.[4]
-
Distillation: Replace the reflux condenser with a distillation head. Increase temperature to ~200 °C. Distill off water and excess hydrazine.[4]
-
Decomposition: Once the internal temperature reaches ~190–200 °C, reflux for another 3–4 hours. Nitrogen gas evolution indicates the reduction is proceeding.
-
Workup: Cool to RT. Dilute with water and extract with diethyl ether or pentane (3x).
-
Purification: Wash organics with 1N HCl (to remove residual hydrazine), water, and brine. Dry over Na
SO . -
Final Isolation: Remove solvent. Purify the final product by vacuum distillation (bp ~85–90 °C at 10 mmHg) to obtain clear, colorless 2-butyl-5-methylthiophene.
Synthesis Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting material to final alkylthiophene.
Part 4: Characterization Guide
Validation of the structure relies on confirming the loss of the carbonyl group and the presence of the linear butyl chain.
Nuclear Magnetic Resonance (NMR)
The symmetry and chemical shifts are distinct.[5]
H NMR (400 MHz, CDCl| Shift ( | Multiplicity | Integration | Assignment | Interpretation |
| 6.55 | Doublet ( | 1H | C3-H | Thiophene ring proton (adjacent to butyl). |
| 6.48 | Doublet-Multiplet | 1H | C4-H | Thiophene ring proton (adjacent to methyl). |
| 2.72 | Triplet ( | 2H | Methylene attached to thiophene ring. | |
| 2.42 | Singlet | 3H | Ring-CH | Methyl group on the thiophene ring. |
| 1.62 | Quintet | 2H | Internal methylene of butyl chain. | |
| 1.38 | Sextet | 2H | Internal methylene of butyl chain. | |
| 0.93 | Triplet | 3H | Terminal CH | End of the butyl chain. |
-
Aromatic Region: Four signals between 120–145 ppm. The quaternary carbons (C2, C5) will be significantly downfield (~135–140 ppm).
-
Aliphatic Region:
-
-CH
: ~30 ppm -
Ring-CH
: ~15 ppm -
Butyl CH
s: ~32 ppm, ~22 ppm -
Terminal CH
: ~14 ppm
-
-CH
Mass Spectrometry (GC-MS)
-
Molecular Ion (M
): m/z 154 (Base peak or strong intensity). -
Fragmentation:
-
m/z 111: Loss of propyl group (M - 43), forming the stable [5-methylthiophene-CH
] cation (tropylium-like resonance stability). -
m/z 139: Loss of methyl (M - 15).
-
Infrared Spectroscopy (FT-IR)
-
Absence of C=O: No strong band at 1650–1680 cm
(confirms reduction of ketone). -
C-H Stretch: 2850–2960 cm
(Alkyl). -
C=C Aromatic: ~1450, 1550 cm
(Thiophene ring breathing).
Part 5: Quality Control & Safety
Common Impurities
-
Isomers: If the acylation temperature is too high, trace amounts of 3-acylation may occur (though 2-methylthiophene strongly directs to position 5).
-
Incomplete Reduction: Presence of the alcohol intermediate (if Wolff-Kishner is not pushed to completion). Detectable by broad OH stretch in IR (~3400 cm
). -
Azine Formation: Yellow color in the product often indicates azine byproducts from hydrazine; remove via acid wash.
Safety Handling
-
Thiophenes: Generally flammable and potential skin irritants. Use Fume Hood.
-
Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Avoid contact with metals. Destroy excess hydrazine with bleach (hypochlorite) before disposal.
-
Tin(IV) Chloride: Fumes in air, corrosive. Handle under inert atmosphere.
References
-
Friedel-Crafts Acylation of Thiophenes
-
Wolff-Kishner / Huang-Minlon Reduction
-
Compound Data & Identifiers
Sources
- 1. 2-Butyl-5-methylthiophene | C9H14S | CID 528246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyl-5-methyl thiophene [flavscents.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 11. 2-ethyl-5-methyl thiophene, 40323-88-4 [thegoodscentscompany.com]
